molecular formula C11H13NO2 B3427990 2-Aminotetralin-2-carboxylic acid CAS No. 6331-63-1

2-Aminotetralin-2-carboxylic acid

Cat. No. B3427990
CAS RN: 6331-63-1
M. Wt: 191.23 g/mol
InChI Key: CDULPPOISZOUTK-UHFFFAOYSA-N
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Description

2-Aminotetralin-2-carboxylic Acid, also known by its CAS Number 74444-77-2, is a chemical compound with a molecular weight of 191.23 . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), and is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .


Molecular Structure Analysis

The molecular formula of 2-Aminotetralin-2-carboxylic Acid is C11H13NO2 . The InChI code is 1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14) .


Physical And Chemical Properties Analysis

2-Aminotetralin-2-carboxylic Acid is a white to yellow solid . It is stored at a temperature of +4°C .

Safety and Hazards

The safety data sheet for a related compound, N-fmoc-d,l-2-aminotetralin-2-carboxylic acid, indicates that it may cause eye and skin irritation, as well as respiratory and digestive tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Future Directions

The demand for modified peptides with improved stability profiles and pharmacokinetic properties is driving extensive research effort in this field . The conversion of peptides into organic molecules, as traditional drugs, is a long and complex process. Many approaches have been described for designing peptide mimetics, including the substitution of natural residues with modified amino acids and the rigidification and modification of the backbone . These strategies have been successfully applied to obtain active new compounds in molecular biology, drug discovery, and design .

properties

IUPAC Name

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULPPOISZOUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347113
Record name 2-Aminotetralin-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminotetralin-2-carboxylic acid

CAS RN

74444-77-2, 6331-63-1
Record name 74444-77-2
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Record name 6331-63-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminotetralin-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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